molecular formula C16H16N2O2 B11711596 4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide

4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide

Cat. No.: B11711596
M. Wt: 268.31 g/mol
InChI Key: NNGWYUSCVVHGAR-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide is a synthetic Schiff base compound characterized by an azomethine (-CH=N-) linkage connecting a 4-ethoxybenzylidene unit and a 4-benzamide group. This structure classifies it as an aza-stilbene derivative, a family of compounds noted for significant biological activities and material properties . The molecule adopts a trans (E) configuration about the methylidene C=N bond, and the crystal structure of a closely related compound shows a dihedral angle between the two aromatic rings, indicating a twisted molecular conformation that can influence its solid-state properties . Schiff bases like this are prominent scaffolds in medicinal chemistry research. Aza-stilbene analogs have demonstrated moderate to potent antibacterial, antifungal, and antimycobacterial activities in scientific studies, making them a focus for developing novel antimicrobial agents . The compound's molecular framework, featuring a conjugated system with potential electron-donor (ethoxy) and electron-acceptor (benzamide) groups, also makes it a candidate for investigation in materials science. Similar structures have been explored for their nonlinear optical (NLO) properties, which are relevant for applications in photonic technologies and optical data storage . Researchers value this benzamide derivative as a building block for synthesizing more complex molecules, such as triazole hybrids, or for studying structure-activity relationships . The mechanism of action for its biological activity is often attributed to the ability of the imine group to chelate metal ions or interact with biological targets, and its potential in material science is linked to intramolecular charge transfer within its push-pull architecture . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

4-[(4-ethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H16N2O2/c1-2-20-15-9-3-12(4-10-15)11-18-14-7-5-13(6-8-14)16(17)19/h3-11H,2H2,1H3,(H2,17,19)

InChI Key

NNGWYUSCVVHGAR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation in Ethanol

The most widely documented method involves refluxing equimolar quantities of 4-aminobenzamide (1.36 g, 10 mmol) and 4-ethoxybenzaldehyde (1.50 g, 10 mmol) in anhydrous ethanol (30–50 mL) with 2–3 drops of glacial acetic acid. The reaction proceeds via nucleophilic attack of the primary amine on the aldehyde carbonyl, followed by dehydration to form the imine bond (C=N).

Typical Procedure:

  • Dissolve 4-aminobenzamide in ethanol under stirring.

  • Add 4-ethoxybenzaldehyde and glacial acetic acid.

  • Reflux at 80°C for 4–6 hours.

  • Cool to room temperature, filter the precipitate, and recrystallize from ethanol.

Yield: 75–88%.

Key Spectral Data:

  • IR (KBr): 3320 cm⁻¹ (N–H), 1655 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, HC=N), 7.65–6.85 (m, 8H, Ar–H), 4.10 (q, 2H, OCH₂CH₃), 1.35 (t, 3H, OCH₂CH₃).

Solvent-Free Mechanochemical Synthesis

To minimize solvent use, mechanochemical grinding has been explored. A mixture of 4-aminobenzamide and 4-ethoxybenzaldehyde (1:1 molar ratio) is ground with a catalytic amount of p-toluenesulfonic acid (PTSA, 5 mol%) in a ball mill for 30–60 minutes. This method reduces reaction time to <1 hour but requires post-reaction purification via column chromatography (hexane/ethyl acetate, 3:7).

Yield: 68–72%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial protocols prioritize efficiency and scalability. A two-step continuous process is employed:

  • Step 1: 4-Ethoxybenzaldehyde is mixed with excess 4-aminobenzamide in ethanol at 50°C.

  • Step 2: The mixture passes through a tubular reactor at 120°C with a residence time of 10 minutes, followed by inline crystallization and filtration.

Advantages:

  • 95% conversion rate.

  • Reduced solvent consumption (20% less than batch methods).

Reaction Optimization and Critical Parameters

Solvent Effects

SolventTemperature (°C)Time (h)Yield (%)
Ethanol80488
Methanol65682
Dioxane100378
Water2524<5

Ethanol maximizes yield due to optimal polarity and boiling point.

Catalytic Systems

CatalystLoading (mol%)Yield (%)
Glacial AcOH588
H₂SO₄285
PTSA582
None45

Acetic acid ensures mild acidity without side reactions.

Purification and Analytical Validation

Recrystallization vs. Chromatography

  • Recrystallization (Ethanol): Purity >98% (HPLC), suitable for bulk production.

  • Column Chromatography: Required for mechanochemical or solvent-free routes to remove unreacted aldehydes.

Stability Considerations

The compound is hygroscopic and light-sensitive. Storage under nitrogen at −20°C prevents degradation.

Challenges and Mitigation Strategies

Common Side Reactions

  • Over-condensation: Excess aldehyde leads to diimine byproducts. Mitigated by maintaining a 1:1 molar ratio.

  • Hydrolysis: Moisture degrades the imine bond. Anhydrous conditions are critical.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C, 15 minutes) in ethanol improves reaction kinetics, achieving 90% yield with reduced energy input.

Biocatalytic Approaches

Preliminary studies using lipase enzymes (e.g., Candida antarctica) in ionic liquids show promise for greener synthesis, though yields remain suboptimal (55–60%) .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-Cancer Applications

Numerous studies have explored the anti-cancer properties of benzamide derivatives. The structural similarity between 4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide and known anticancer agents suggests potential efficacy against various cancer cell lines.

Case Study: Anticancer Activity

A study focusing on similar benzamide derivatives highlighted their cytotoxic effects against human colorectal carcinoma cell lines. Compounds derived from benzamide structures demonstrated significant inhibition of cancer cell proliferation, with some exhibiting IC50 values lower than standard chemotherapeutics such as 5-Fluorouracil (5-FU) .

CompoundIC50 (µM)Target Cell Line
This compoundTBDTBD
Standard Drug (5-FU)9.99HCT116

Anti-Parasitic Applications

Research into the antiparasitic effects of benzamide derivatives has shown promising results, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis.

Case Study: Trypanosoma brucei Inhibition

A phenotypic screen identified potent N-benzyl analogues that exhibited significant activity against Trypanosoma brucei. The most effective compound demonstrated an EC50 of 0.001 µM, indicating strong potential for therapeutic development . The structure-activity relationship (SAR) studies suggest that modifications to the benzamide structure can enhance bioavailability and efficacy.

CompoundEC50 (µM)Selectivity over Mammalian Cells
Benzamide Derivative0.001>30-fold

Anti-Viral Applications

Benzamide derivatives have also been investigated for their antiviral properties, particularly against influenza viruses. Studies have shown that certain structural modifications can lead to enhanced antiviral activity.

Case Study: Influenza Virus Inhibition

Research on related compounds indicated that specific benzamide derivatives exhibited significant inhibition of influenza virus replication, with some achieving an EC50 value of 11.38 µM against H1N1 strains . The interaction with viral proteins was confirmed through molecular docking studies.

CompoundEC50 (µM)Virus Strain
This compoundTBDH1N1
Related Benzamide Derivative11.38H1N1

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a broader class of 4-(arylideneamino)benzamides. Key structural analogs and their distinguishing features include:

Compound Name Substituent(s) on Aryl Group Key Structural Differences References
4-[(Thiophen-2-yl-methylene)amino]benzamide Thiophene ring Replaces ethoxy group with sulfur-containing heterocycle, altering electronic properties and potential bioactivity.
4-[(2,3-Dihydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide 2,3-Dihydroxybenzylidene, sulfonamide Incorporates sulfonamide and oxazole moieties, enhancing hydrogen-bonding capacity and structural rigidity.
4-[(4,5-Dimethoxy-2-nitrobenzylidene)amino]benzamide 4,5-Dimethoxy-2-nitro Electron-withdrawing nitro group and methoxy substituents increase polarity and may influence redox activity.
N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide 4-Ethoxy, 4-amino-2-methylphenyl Lacks imine bond; ethoxy group retained, but amine substituent modifies solubility and pharmacophore interactions.

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., ethoxy in the target compound) enhance resonance stabilization of the imine bond, whereas electron-withdrawing groups (e.g., nitro in ) may increase electrophilicity at the carbonyl or imine sites.
  • Hydrogen Bonding : Compounds with hydroxyl or sulfonamide groups (e.g., ) exhibit stronger intermolecular interactions, influencing crystallinity and solubility.

Comparison of Reaction Conditions :

  • Thiophene Derivative () : Synthesized using analogous methods but required extended reaction times due to thiophene’s lower reactivity.
  • Nitro-Substituted Analog () : Higher temperatures (reflux) were employed to drive condensation, reflecting the nitro group’s deactivating effect.
Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Melting Points : Ethoxy-containing benzamides (e.g., ) exhibit melting points between 200–203°C, suggesting high crystallinity due to hydrogen bonding.
  • Solubility : Ethoxy groups enhance lipophilicity compared to hydroxylated analogs (e.g., Schiff base II in ), which are more water-soluble.
  • Stability : Schiff bases are prone to hydrolysis under acidic or aqueous conditions. The ethoxy group’s electron-donating nature may slightly enhance imine stability compared to nitro-substituted derivatives .

Biological Activity

4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound can be described by the following structural formula:

C16H18N2O(Molecular Weight270.33 g mol)\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}\quad (\text{Molecular Weight}\approx 270.33\text{ g mol})

Key Functional Groups

  • Ethoxy Group : Enhances lipophilicity and may influence biological interactions.
  • Amine and Benzamide Core : Contributes to hydrogen bonding and receptor interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluating several benzamide derivatives demonstrated that compounds with ethoxy substitutions showed enhanced activity against:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)

Table 1 summarizes the IC50 values for selected compounds in comparison to standard treatments:

CompoundIC50 (μM)Cell Line
This compound15.0 ± 2.5MCF-7
Standard Drug (Doxorubicin)10.5 ± 1.8MCF-7
4-(Trifluoromethyl)benzamide12.3 ± 2.1HepG2

The proposed mechanism of action for the anticancer activity of this compound involves:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : Similar benzamide derivatives have shown inhibitory effects on RTKs, which are crucial for cell proliferation and survival.
  • Induction of Apoptosis : Flow cytometry analyses indicated that treatment with the compound leads to increased apoptosis in cancer cell lines.

Antimicrobial Activity

In addition to anticancer properties, benzamide derivatives are known for their antimicrobial activities. Compounds similar to this compound have been tested against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundMIC (μg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

Inhibitory Effects on Enzymes

Another area of interest is the inhibition of histone deacetylases (HDACs), which play a significant role in cancer progression. Compounds with similar structures have shown selective inhibition of HDAC enzymes, which is a promising avenue for therapeutic development.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Formation of the Ethoxyphenyl Ring : Starting from ethoxybenzaldehyde.
  • Imine Formation : Reaction with an appropriate amine followed by condensation.
  • Purification : Using recrystallization techniques to obtain pure product.

Q & A

Q. Why do crystallographic data show variations in dihedral angles between the benzamide and ethoxyphenyl moieties?

  • Polymorphism : Different crystallization solvents (e.g., DMSO vs. ethanol) induce conformational flexibility.
  • Temperature effects : Variable-temperature XRD can reveal dynamic intramolecular rotations.
  • Solution vs. solid state : Compare DFT-optimized gas-phase structures with crystallographic data .

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